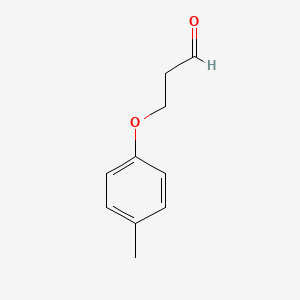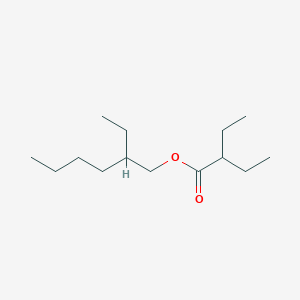
Heptacos-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptacos-7-ene is a hydrocarbon compound with the molecular formula C27H54 . It is an alkene, characterized by the presence of a double bond between the seventh and eighth carbon atoms in its long carbon chain. This compound is part of the larger family of heptacosenes, which are known for their various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptacos-7-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of alkyl halides . These reactions typically require strong acids or bases as catalysts and elevated temperatures to facilitate the elimination process.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Heptacos-7-ene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.
Reduction: The double bond in this compound can be reduced to form heptacosane, a saturated hydrocarbon.
Substitution: this compound can undergo substitution reactions, where the hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Heptacosane.
Substitution: Halogenated heptacosenes.
Applications De Recherche Scientifique
Heptacos-7-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Medicine: Research is ongoing to explore its potential antimicrobial and antifungal properties.
Industry: It is used in the formulation of lubricants and as a component in the production of synthetic materials.
Mécanisme D'action
The mechanism of action of heptacos-7-ene varies depending on its application:
Pheromonal Communication: In insects, this compound acts as a pheromone, influencing behaviors such as mating and foraging.
Antimicrobial Activity: this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Heptacos-1-ene: Another isomer of heptacosene with the double bond at the first carbon atom.
Heptacosane: The fully saturated form of heptacos-7-ene, lacking any double bonds.
Hexacos-7-ene: A similar compound with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and interactions that other isomers or similar compounds may not.
Propriétés
Numéro CAS |
91223-12-0 |
|---|---|
Formule moléculaire |
C27H54 |
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
heptacos-7-ene |
InChI |
InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3 |
Clé InChI |
DMNHSFVSMNJNLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)

![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)


![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)


![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)
![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)

![Acetic acid;bicyclo[3.2.1]octan-2-ol](/img/structure/B14371738.png)
![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
